molecular formula C11H12F3NO3 B058479 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 112525-75-4

2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B058479
M. Wt: 263.21 g/mol
InChI Key: RVSNFCKBKKCQKC-UHFFFAOYSA-N
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Patent
US07662968B2

Procedure details

40 ml of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide (0.078 mole) in methylene chloride were dropwise added to a solution of 28.7 ml acetanhydride and 0.182 g 4-dimethylaminopyridine, then methylene chloride was distilled off and the residue was heated to a temperature of from 90 to 95° C. for 4-5 hours. At the end of the reaction, 3.6 ml of water were added and acetic acid was removed by vacuum distillation to obtain an oil product. The yield was 94-96%, determined by HPLC.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.182 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH2:10][C:11]([F:14])([F:13])[F:12])[CH:5]=[CH:4][N+:3]=1[O-].[CH3:16][C:17]([O:19]C(C)=O)=[O:18]>C(Cl)Cl.CN(C)C1C=CN=CC=1>[C:17]([O:19][CH2:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH2:10][C:11]([F:14])([F:13])[F:12])[CH:5]=[CH:4][N:3]=1)(=[O:18])[CH3:16]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CC1=[N+](C=CC(=C1C)OCC(F)(F)F)[O-]
Name
Quantity
28.7 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.182 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
methylene chloride was distilled off
CUSTOM
Type
CUSTOM
Details
At the end of the reaction, 3.6 ml of water
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
acetic acid was removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to obtain an oil product

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCC1=NC=CC(=C1C)OCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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